2-Bromo-4-(tert-butyl)pyridine
Overview
Description
2-Bromo-4-(tert-butyl)pyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a tert-butyl group at the fourth position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds, such as 4-tert-butylpyridine, have been used as additives in redox electrolytes in dye-sensitized solar cells .
Mode of Action
It’s known that benzylic halides, such as 2-bromo-4-(tert-butyl)pyridine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Action Environment
This compound is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)pyridine typically involves the bromination of 4-(tert-butyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and pyridine derivatives with different functional groups.
Scientific Research Applications
2-Bromo-4-(tert-butyl)pyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
2-Bromo-4-methylpyridine: Has a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
2-Bromo-4-ethylpyridine: Similar to 2-Bromo-4-(tert-butyl)pyridine but with an ethyl group, leading to different reactivity patterns.
Uniqueness
This compound is unique due to the combination of the bromine atom and the bulky tert-butyl group, which provides a balance of reactivity and steric protection. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
2-bromo-4-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOACEYFXFYWUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525487 | |
Record name | 2-Bromo-4-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-34-1 | |
Record name | 2-Bromo-4-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.